Superior Potency Against M. tuberculosis Lumazine Synthase Compared to the Original Hit Compound 9
In a direct head-to-head enzymatic assay, S.pombe lumazine synthase-IN-1 (Compound 21) exhibited approximately a 10-fold improvement in inhibitory potency against Mycobacterium tuberculosis lumazine synthase compared to the initial high-throughput screening hit, Compound 9 [1]. This enhancement is attributed to SAR-driven optimization.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) against M. tuberculosis lumazine synthase |
|---|---|
| Target Compound Data | 9.6 ± 4.5 μM |
| Comparator Or Baseline | Compound 9: 95 ± 6 μM |
| Quantified Difference | ~10-fold lower Ki (improved potency) |
| Conditions | In vitro enzymatic assay using recombinant M. tuberculosis lumazine synthase [1] |
Why This Matters
This quantifies the value of SAR optimization, demonstrating that S.pombe lumazine synthase-IN-1 is a substantially more potent tool compound for studying M. tuberculosis riboflavin biosynthesis than the original hit.
- [1] Talukdar, A., Breen, M., Bacher, A., Illarionov, B., Fischer, M., Georg, G., Ye, Q. Z., & Cushman, M. (2009). Discovery and development of a small molecule library with lumazine synthase inhibitory activity. The Journal of Organic Chemistry, 74(15), 5123–5134. (See Table 1) View Source
